molecular formula C6H9N3O2 B15225540 tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione

tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione

Cat. No.: B15225540
M. Wt: 155.15 g/mol
InChI Key: HFCGVLJIQWUCMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione is a heterocyclic compound that features a fused ring system containing both imidazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of imidazole derivatives with pyrazine derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding imidazole or pyrazine derivatives, while reduction may produce partially or fully reduced analogs .

Scientific Research Applications

Tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyrazine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c10-5-4-3-7-1-2-9(4)6(11)8-5/h4,7H,1-3H2,(H,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCGVLJIQWUCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.